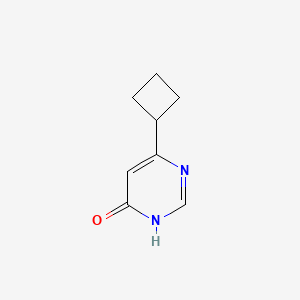![molecular formula C13H9ClN4 B1461238 3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine CAS No. 1175632-86-6](/img/structure/B1461238.png)
3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine
Vue d'ensemble
Description
3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine is a useful research compound. Its molecular formula is C13H9ClN4 and its molecular weight is 256.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activités pharmacologiques
Les dérivés de la pyridazine, y compris la « 3-chloro-6-(4-pyrazol-1-ylphényl)pyridazine », ont été trouvés pour présenter une large gamme d'activités pharmacologiques . Ce noyau est également connu sous le nom de « noyau miracle » car il a donné de nombreux composés avec une gamme variée de profils pharmacodynamiques .
Médicaments cardiovasculaires
La pyridazinone, un dérivé de la pyridazine, a été initialement exploitée dans la recherche de médicaments cardiovasculaires . Il a été constaté qu'elle possédait des propriétés antihypertensives .
Produits agrochimiques
Ce composé a également été utilisé dans les produits agrochimiques . Il a été constaté qu'elle possédait des propriétés anti-appétentes .
Propriétés antimicrobiennes et antifongiques
Un nombre important de pyridazinones, y compris la « 3-chloro-6-(4-pyrazol-1-ylphényl)pyridazine », ont été rapportées comme possédant des propriétés antimicrobiennes et antifongiques .
Propriétés analgésiques et anti-inflammatoires
Ce composé s'est avéré posséder des propriétés analgésiques et anti-inflammatoires . Il a été utilisé comme inhibiteur de la cyclooxygénase .
Propriétés antidiabétiques
Il a été constaté qu'elle possédait des propriétés antidiabétiques .
Propriétés anticancéreuses
Ce composé s'est également avéré posséder des propriétés anticancéreuses .
Troubles neurologiques
Il a été constaté qu'elle possédait une activité pour les troubles neurologiques .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets such as glycine transporter 1 and DNA .
Mode of Action
It has been suggested that similar compounds can interact with their targets through intermolecular hydrogen bonds . In the case of DNA interaction, these compounds bind moderately with CT-DNA and their binding constants are in the order of 10^4 M^-1 .
Biochemical Pathways
Similar compounds have been known to interact with dna and form adducts with glutathione .
Result of Action
Similar compounds have shown some activity against the mcf-7 breast cancer cells .
Analyse Biochimique
Biochemical Properties
3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind to calf thymus DNA (CT-DNA) with moderate affinity, as evidenced by UV-Visible absorption and fluorescence spectroscopy studies . The binding constants are in the order of 10^4 M^-1, indicating a stable interaction. Additionally, this compound forms adducts with glutathione through S coordination, replacing a halide group . These interactions suggest that the compound can modulate the activity of DNA and glutathione-related enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In breast cancer cell lines such as MCF-7, the compound exhibits moderate cytotoxicity with IC50 values ranging from 39.9 to 59.2 µM . This indicates that this compound can influence cell viability and proliferation. Furthermore, the compound’s interaction with DNA suggests potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to DNA via minor groove interactions, displacing Hoechst dye from the DNA’s minor grooves . This binding can lead to changes in gene expression and enzyme activity. Additionally, the formation of glutathione adducts indicates that this compound can modulate redox reactions and enzyme functions related to glutathione metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good solvolysis stability in PBS buffer and DMSO over 24 hours This stability is crucial for long-term studies and ensures consistent results
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with glutathione suggests its involvement in redox reactions and detoxification processes . Additionally, its binding to DNA indicates potential effects on metabolic flux and metabolite levels, influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to DNA and glutathione suggests that it may be transported to the nucleus and cytoplasm, respectively . Understanding these interactions is crucial for determining the compound’s localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s binding to DNA suggests its localization in the nucleus, where it can modulate gene expression and DNA-related processes . Additionally, its interaction with glutathione indicates potential localization in the cytoplasm, affecting redox reactions and enzyme functions.
Propriétés
IUPAC Name |
3-chloro-6-(4-pyrazol-1-ylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4/c14-13-7-6-12(16-17-13)10-2-4-11(5-3-10)18-9-1-8-15-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAPEFREZUQFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


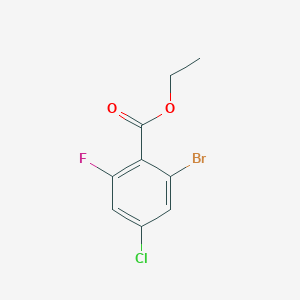
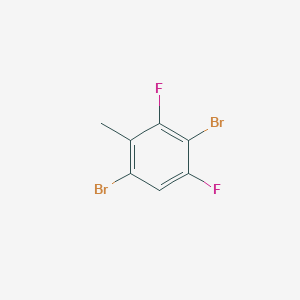
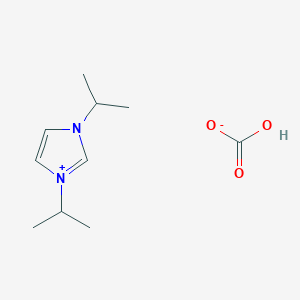
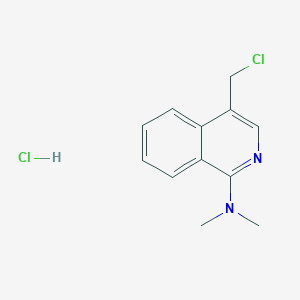

![Methyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1461164.png)
![1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1461165.png)
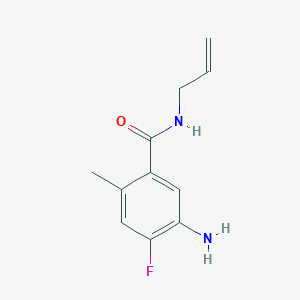

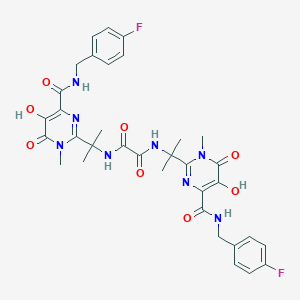
![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1461172.png)
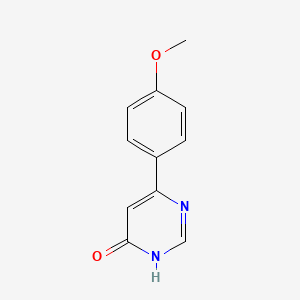
![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1461175.png)
